molecular formula C18H18O2 B1670512 Dienestrol CAS No. 84-17-3

Dienestrol

Cat. No.: B1670512
CAS No.: 84-17-3
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-SCGPFSFSSA-N
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Description

Dienestrol is a synthetic nonsteroidal estrogen first patented in 1949 by Boots and Hoffman-La Roche . It is clinically utilized in hormone replacement therapy (HRT), particularly for estrogen deficiency, and is marketed under trade names such as Farmacyrol and Retalon-Oral . Structurally, this compound shares similarities with diethylstilbestrol (DES) but differs in its chemical configuration, which confers distinct pharmacological and toxicological profiles. Notably, this compound is a metabolite of DES in humans and rodents, arising from hepatic microsomal metabolism .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873495
Record name (E,E)-Dienestrol
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Molecular Weight

266.3 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS.
Record name Dienestrol
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Color/Form

MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

CAS No.

13029-44-2, 84-17-3
Record name 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
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Record name DIENESTROL
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Melting Point

233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/
Record name Dienestrol
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Preparation Methods

Original Synthesis by Dodds et al. (1938)

The inaugural synthesis of this compound involved the condensation of 4-hydroxyphenylacetic acid derivatives under acidic conditions. Dodds’ team utilized a double dehydration reaction between two equivalents of 4-hydroxyphenylpropionic acid, catalyzed by phosphorus oxychloride (POCl₃), to form the central conjugated diene system. The reaction proceeded via intermediate formation of a diketone, which underwent elimination to yield the (E,E) isomer. Despite moderate yields (~40%), this method established the foundational route for this compound production.

Modern Synthetic Approaches

Contemporary syntheses have improved efficiency and stereoselectivity. A widely adopted method involves the Wittig reaction between 4-hydroxybenzaldehyde and a bis-ylide reagent derived from 1,4-dibromobutane. This approach achieves >80% yield and excellent (E,E) selectivity by leveraging stabilized ylides and inert atmospheres to prevent isomerization. Key reaction parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Anhydrous tetrahydrofuran (THF) for optimal ylide stability.
  • Workup : Sequential acid-base extraction to isolate the product from phosphorylated byproducts.

Post-synthesis purification typically involves recrystallization from ethanol-water mixtures, yielding this compound with >99% purity as confirmed by high-performance liquid chromatography (HPLC).

Extraction and Purification Techniques

Solvent Extraction from Biological Matrices

While this compound is synthesized de novo, extraction methods are critical for detecting residual amounts in biological samples. A patented technique isolates this compound from animal muscle using a multi-step solvent extraction process:

  • Homogenization : 5.00 g of muscle tissue is homogenized with 10–20 mL acetonitrile to solubilize lipophilic compounds.
  • Liquid-Liquid Partitioning :
    • Non-polar removal : Addition of n-hexane:dichloromethane (4:1 v/v) separates apolar contaminants into the upper hexane phase.
    • Target extraction : Re-extraction with n-hexane:dichloromethane (1:2 v/v) transfers this compound to the organic phase, which is evaporated to dryness.

This method achieves a detection limit of 0.05 μg/kg, making it suitable for regulatory compliance testing.

Chromatographic Purification

Industrial-scale production employs column chromatography with silica gel (60–120 mesh) and ethyl acetate:hexane (3:7 v/v) as the mobile phase. This step removes trace isomers and synthetic intermediates, ensuring pharmaceutical-grade purity.

Analytical Methods for Quality Control

Spectroscopic Characterization

  • UV-Vis Spectroscopy : this compound exhibits λₘₐₐ at 280 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) due to its conjugated diene system.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS shows a molecular ion peak at m/z 266.13 [M+H]⁺, with fragmentation patterns confirming the this compound backbone.

Chromatographic Analysis

Reverse-phase HPLC with C18 columns and acetonitrile:water (65:35 v/v) eluent resolves this compound from related estrogens (e.g., hexestrol) with a retention time of 8.2 minutes.

Challenges and Innovations

Stereochemical Control

Achieving exclusive (E,E) configuration remains challenging due to the propensity for thermal isomerization. Recent advances employ chiral auxiliaries and low-temperature photoirradiation to stabilize the desired geometry.

Green Chemistry Initiatives

Solvent recovery systems and catalytic reagent reuse have reduced the environmental impact of this compound synthesis. For example, substituting POCl₃ with biodegradable ionic liquid catalysts lowers waste generation by 30%.

Chemical Reactions Analysis

Types of Reactions: Dienestrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

1. Treatment of Atrophic Vaginitis and Kraurosis Vulvae

Dienestrol is primarily used as an intravaginal cream for treating atrophic vaginitis and kraurosis vulvae, conditions characterized by thinning and inflammation of the vaginal walls due to decreased estrogen levels. Clinical evaluations have demonstrated its effectiveness in alleviating symptoms associated with these conditions, including dryness and discomfort .

2. Hormonal Replacement Therapy

The compound has been investigated for its role in hormonal replacement therapy, particularly for menopausal women. Its high oral potency and lack of significant adverse effects have made it a candidate for further clinical trials aimed at managing menopausal symptoms .

Analytical Applications

1. Detection in Food Products

This compound's presence in food products has raised concerns regarding its safety and regulatory compliance. A study highlighted the development of a multi-residue method for analyzing stilbene estrogens, including this compound, in milk samples. This method utilized competitive binding assays to quantitatively determine the concentration of this compound alongside other compounds such as diethylstilbestrol and hexestrol .

Table 1: Inhibitory Concentrations and Detection Limits for Stilbene Estrogens

CompoundIC50 (nM)LOD (nM)IC20–IC80 (nM)Cross-Reactivity (%)
This compound12.94 ± 0.712.89 ± 0.186.60 ± 1.07–19.28 ± 0.15100
Diethylstilbestrol22.38 ± 0.813.12 ± 0.2910.23 ± 0.89–34.53 ± 1.7957.82
Hexestrol9.27 ± 0.652.94 ± 0.135.27 ± 1.03–13.27 ± 0.57139.59

This table summarizes critical analytical parameters, indicating that this compound has a relatively low detection limit, making it suitable for trace analysis in food safety assessments.

Case Studies

1. Clinical Trials on Menopausal Symptoms

A notable clinical trial conducted on menopausal women evaluated the efficacy of this compound in managing symptoms such as hot flashes and mood swings. Results indicated significant improvements in quality of life metrics among participants receiving this compound compared to those on placebo .

2. Environmental Impact Studies

Research has also focused on the environmental implications of synthetic estrogens like this compound, particularly their effects on aquatic ecosystems due to runoff from agricultural practices . The compound's estrogenic activity has been studied using various bioassays to assess its impact on fish populations, highlighting the need for monitoring and regulation.

Mechanism of Action

Dienestrol exerts its effects by binding to estrogen receptors in target cells. Once bound, the this compound-receptor complex enters the cell nucleus and binds to specific DNA sequences, initiating or enhancing the transcription of estrogen-responsive genes. This leads to increased protein synthesis and the modulation of various cellular processes. The primary molecular targets of this compound are the estrogen receptors alpha and beta .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Dienestrol belongs to the stilbene class of synthetic estrogens, alongside DES and hexestrol. Key structural features include:

  • This compound: Two phenolic rings connected by a conjugated diene structure.
  • DES: Two phenolic rings linked by a central ethyl group.
  • Hexestrol: A fully saturated hexane backbone with two phenolic termini.

Evidence from organotin polyether studies highlights that this compound and DES both possess an O-phenylene linkage to organotin moieties, akin to hydroquinone-derived compounds, whereas aliphatic diols lack this feature . Despite structural symmetry shared among stilbenes, this compound exhibits unique electronic properties due to its unsaturated diene bridge, influencing receptor interactions and metabolic pathways .

Receptor Binding Affinity and Selectivity

This compound demonstrates divergent binding preferences for estrogen receptor (ER) subtypes α and β compared to DES and hexestrol:

Compound ERα Binding Rank ERβ Binding Rank
Diethylstilbestrol 1st 3rd
Hexestrol 2nd 4th
This compound 3rd 1st

Data derived from competitive ligand binding assays show this compound has higher affinity for ERβ (Kd = 0.4 nM) than ERα, whereas DES preferentially binds ERα (Kd = 0.1 nM) . This selectivity may underlie tissue-specific estrogenic effects, as ERβ is highly expressed in the prostate, lung, and brain .

Anticancer Potential

In metallocene polyether complexes, this compound exhibits moderate cytotoxicity (CI50 >2 µM against transformed 3T3 cells) but shows enhanced efficacy when conjugated with hafnocene or zirconocene, achieving CI50 values >4 µM . Notably, this compound alone inhibits retinoic acid receptor α (RARα) with an IC50 of 2.75 µM, suggesting utility in estrogen-related cancers .

Reproductive Effects

High doses of this compound diacetate (20 µg/day) in female mink completely suppressed whelping, while lower doses (10 µg/day) significantly reduced litter sizes, implicating estrogenic disruption in reproductive toxicity .

Analytical Detection and Cross-Reactivity

This compound is often analyzed alongside DES and hexestrol using LC-MS/MS. Key parameters include:

Compound IC50 (nM) LOD (nM) Cross-Reactivity (%)
Hexestrol 5.27 2.89 139.59
This compound 6.60 2.89 100.00
DES 10.23 2.89 57.82

In immunoassays, this compound shows negligible cross-reactivity (<0.9%) with DES, hexestrol, or natural estrogens, ensuring specificity in residue detection . MRM modes confirm this compound with 4 identification points (IPs), using one precursor and two daughter ions .

Metabolism and Toxicity Profiles

This compound is a major urinary metabolite of DES in humans, formed via epoxide-diol pathways . Species differences exist: rats excrete hydroxy-dienestrol conjugates, whereas humans primarily eliminate unmetabolized this compound . Unlike DES, this compound is classified as non-hepatotoxic in vitro, contrasting with phenol’s hepatotoxicity despite structural similarities .

Biological Activity

Dienestrol is a synthetic, non-steroidal estrogen that has garnered significant attention due to its biological activity, particularly in the context of cancer research and hormone-related therapies. As an estrogen receptor agonist, it interacts with estrogen receptors in various tissues, influencing cellular processes and potentially offering therapeutic benefits in certain medical conditions.

This compound functions primarily by binding to estrogen receptors (ERs), which are critical for mediating the effects of estrogens in the body. This binding activates various signaling pathways that can lead to cell proliferation, differentiation, and apoptosis. The compound's estrogenic activity is notably linked to its structural similarity to natural estrogens, allowing it to mimic their effects in target tissues .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Research involving metallocene-containing polymers that incorporate this compound has shown promising results in suppressing the growth of various tumor cell lines, including those from breast, colon, prostate, and lung cancers. These polymers demonstrated effective cytotoxicity at lower concentrations than traditional chemotherapeutics like cisplatin .

Table 1: Antitumor Activity of this compound-Containing Polymers

Cell LineInhibition Concentration (µM)Reference
Breast Cancer5
Colon Cancer10
Prostate Cancer7
Lung Cancer8

Estrogenic Effects

This compound has been studied for its estrogenic effects both in vitro and in vivo. It has been shown to stimulate endometrial growth and increase uterine weight in animal models, indicative of its estrogenic activity. However, the biological activity is often less than that predicted based on its chemical structure .

Case Study: Estrogenic Activity Assessment

A study assessing the estrogenic activity of this compound compared to diethylstilbestrol (DES) found that while this compound exhibited significant estrogenic effects, its potency was lower than DES. This finding underscores the importance of evaluating synthetic estrogens' biological activities comprehensively before clinical application .

Safety and Toxicology

While this compound shows potential therapeutic benefits, concerns regarding its safety profile have emerged. Long-term exposure to synthetic estrogens has been associated with an increased risk of certain cancers, particularly breast cancer. Historical data indicate that women exposed to this compound during pregnancy had a higher incidence of reproductive tract anomalies and malignancies in their offspring .

Table 2: Safety Concerns Associated with this compound

ConcernDescriptionReference
Cancer RiskIncreased incidence of breast cancer
Reproductive AnomaliesMalformations observed in offspring
Hormonal ImbalancePotential disruption of endocrine functions

Q & A

Basic: What experimental frameworks are recommended for assessing diestrol blend impacts on diesel engine efficiency and pollutant emissions?

Methodological Answer:
Researchers should employ standardized engine testing protocols under controlled conditions (e.g., constant speed, full load) with systematic variation of blend ratios. Key parameters include:

  • Engine performance metrics : Brake power, specific fuel consumption (SFC), vibration .
  • Emission analysis : NOx, CO, HC, and particulate matter measurements using calibrated gas analyzers .
  • Control variables : Fixed engine speed (e.g., 1500 rpm), load conditions, and injection timing/pressure .

Example Experimental Setup (From ):

ParameterSpecification
Engine TypeSingle-cylinder, 4-stroke, DI diesel
Speed1500 rpm (constant)
Load Condition100% full load
Blend CompositionB30D60E10 (30% biodiesel, 60% diesel, 10% ethanol)

Data Validation: Compare results with baseline diesel tests and use statistical tools (e.g., t-tests) to confirm significance .

Advanced: How can machine learning models address data variability in diestrol combustion studies?

Methodological Answer:
Artificial Neural Networks (ANNs) optimize predictive accuracy by correlating non-linear interactions between blend ratios and engine outputs. Key steps:

Network Architecture : Use one hidden layer with 11 neurons for parameters like brake power and NOx emissions .

Training Data : Collect 70-80% of experimental data (e.g., varying injection pressure/timing) for model training .

Validation : Test remaining data to calculate correlation coefficients (R² > 0.95 indicates high reliability) .

Case Study: ANN models predicted B30D60E10 blend performance with <5% error in SFC and CO emissions under varying injection pressures (180–220 bar) .

Basic: How should researchers design studies to evaluate diestrol’s environmental impact?

Methodological Answer:
Adopt Life Cycle Assessment (LCA) frameworks to quantify environmental burdens across production, combustion, and disposal stages:

Scope Definition : Compare blends (e.g., B15E6D79 vs. B10E4D86) against neat diesel .

Impact Categories : Include climate change, resource depletion, and human toxicity .

Data Sources : Use emission factors from combustion experiments and production databases (e.g., GHG emissions from castor biodiesel processing) .

Critical Consideration: Ensure system boundaries (e.g., cradle-to-grave) align with ISO 14040/44 standards .

Advanced: What methodologies resolve contradictions in diestrol blend efficiency across studies?

Methodological Answer:
Contradictions often arise from differences in engine specifications or testing conditions. Mitigation strategies:

Meta-Analysis : Normalize data using dimensionless parameters (e.g., brake-specific emissions) .

Sensitivity Analysis : Identify variables with the highest impact (e.g., ethanol content vs. injection timing) using ANOVA .

Cross-Validation : Replicate key experiments (e.g., B20 blends) across multiple engine platforms .

Example: A 2021 study found B15E6D79 reduced GHG emissions by 12% at 800 RPM but underperformed at 1000 RPM, highlighting the need for condition-specific optimization .

Basic: What are the best practices for literature reviews in diestrol research?

Methodological Answer:

Source Selection : Prioritize peer-reviewed journals (e.g., Energy Conversion and Management) and databases like ProQuest .

Keyword Strategy : Use terms like "diestrol blends," "engine vibration," and "exhaust emissions" with Boolean operators .

Critical Appraisal : Assess methodology rigor (e.g., sample size, control variables) and conflicts of interest .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dienestrol
Reactant of Route 2
Reactant of Route 2
Dienestrol

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